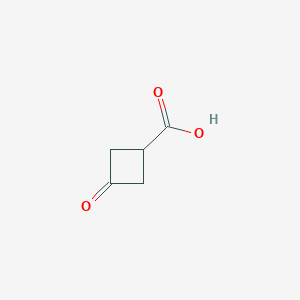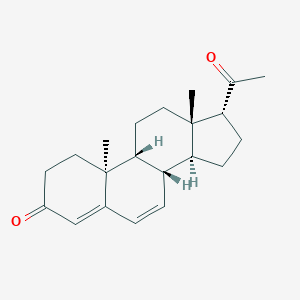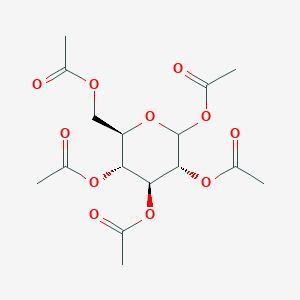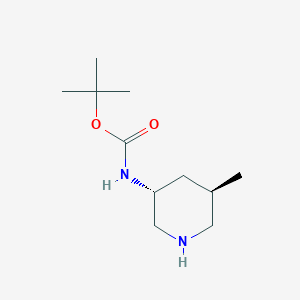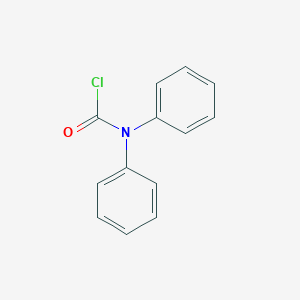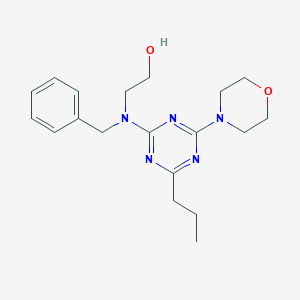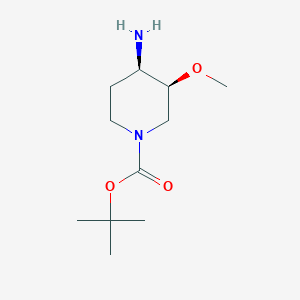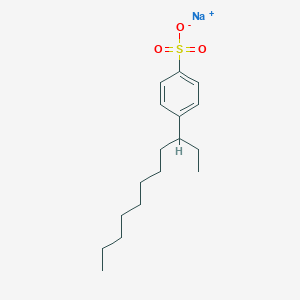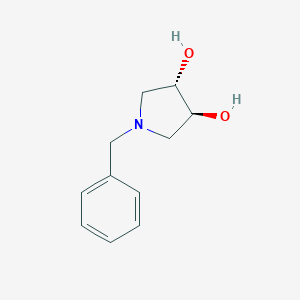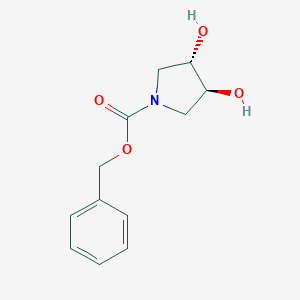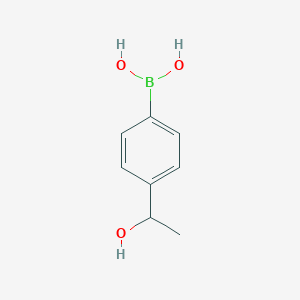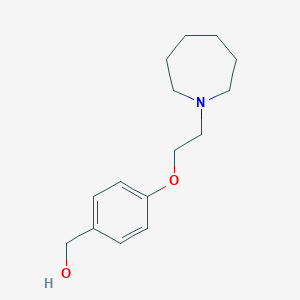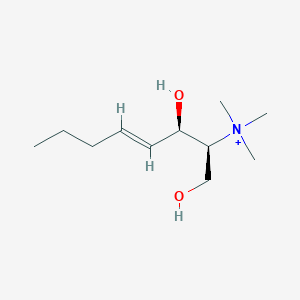
N,N,N-Trimethylsphingosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethylsphingosine (TMS) is a sphingolipid derivative that has been studied for its potential therapeutic applications. TMS has been found to have a variety of biochemical and physiological effects, making it an interesting compound for further research.
Wirkmechanismus
N,N,N-Trimethylsphingosine has been shown to inhibit the activity of sphingosine kinase, an enzyme involved in the metabolism of sphingolipids. This inhibition leads to an accumulation of sphingosine, which can then be converted to ceramide. Ceramide is a bioactive lipid that has been implicated in a variety of cellular processes, including apoptosis and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its ability to induce apoptosis and modulate the immune response, this compound has been shown to inhibit cell migration and invasion. Additionally, this compound has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N,N-Trimethylsphingosine in lab experiments is its ability to induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful in studying the immune response. However, one limitation of using this compound is its potential toxicity, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N,N,N-Trimethylsphingosine. One area of interest is the development of this compound-based therapies for cancer and other diseases. Additionally, further investigation into the mechanisms underlying this compound's effects on the immune system may lead to the development of new anti-inflammatory agents. Finally, there is a need for further research into the potential toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics.
Synthesemethoden
N,N,N-Trimethylsphingosine can be synthesized through a multi-step process starting with sphingosine. The first step involves the protection of the hydroxyl group of sphingosine, followed by the introduction of a trimethylsilyl group. The protected sphingosine is then converted to the corresponding bromide, which is subsequently reacted with trimethylamine to yield this compound.
Wissenschaftliche Forschungsanwendungen
N,N,N-Trimethylsphingosine has been studied for its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells. Additionally, this compound has been investigated for its ability to modulate the immune response, with some studies suggesting that it may have anti-inflammatory effects.
Eigenschaften
CAS-Nummer |
138686-73-4 |
|---|---|
Molekularformel |
C11H24NO2+ |
Molekulargewicht |
202.31 g/mol |
IUPAC-Name |
[(E,2S,3R)-1,3-dihydroxyoct-4-en-2-yl]-trimethylazanium |
InChI |
InChI=1S/C11H24NO2/c1-5-6-7-8-11(14)10(9-13)12(2,3)4/h7-8,10-11,13-14H,5-6,9H2,1-4H3/q+1/b8-7+/t10-,11+/m0/s1 |
InChI-Schlüssel |
HPUYQTKUQJNJQO-IAYMVZNDSA-N |
Isomerische SMILES |
CCC/C=C/[C@H]([C@H](CO)[N+](C)(C)C)O |
SMILES |
CCCC=CC(C(CO)[N+](C)(C)C)O |
Kanonische SMILES |
CCCC=CC(C(CO)[N+](C)(C)C)O |
Synonyme |
N,N,N-TMS N,N,N-trimethylsphingosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




